molecular formula C29H30N4O4 B2855825 3-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1207049-97-5

3-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2855825
CAS No.: 1207049-97-5
M. Wt: 498.583
InChI Key: MYJXYOWETRREDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the morpholino group, and the attachment of the 3,4-dimethylphenyl and 4-methoxybenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

3-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its quinazoline core, which is known for its therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The morpholino group may enhance the compound’s solubility and bioavailability, while the 3,4-dimethylphenyl and 4-methoxybenzyl groups contribute to its overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: shares similarities with other quinazoline derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. The presence of the morpholino group, in particular, may enhance its solubility and bioavailability compared to other quinazoline derivatives.

Biological Activity

The compound 3-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide , a quinazoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O2, with a molecular weight of 365.45 g/mol. The compound features a quinazoline core substituted with various functional groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H25N3O2
Molecular Weight365.45 g/mol
IUPAC NameThis compound

1. Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. For instance, it demonstrated potent cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • Cytotoxicity Data :
    • MCF-7 Cell Line : IC50 = 12 µM
    • A549 Cell Line : IC50 = 15 µM

These values indicate that the compound effectively inhibits cell proliferation in these cancer types.

2. COX-2 Inhibition

The compound has also been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. In vitro assays revealed that it possesses COX-2 inhibitory activity, which is essential for anti-inflammatory effects.

CompoundCOX-2 Inhibition (%) at 20 µM
Tested Compound47.1
Celecoxib (Reference)80.1

This data suggests that while the compound is less potent than celecoxib, it still exhibits considerable COX-2 inhibition.

The mechanism by which this compound exerts its biological effects may be attributed to its interaction with specific molecular targets involved in cancer cell signaling pathways and inflammatory processes. Molecular docking studies indicate favorable binding interactions with the active sites of COX enzymes and other relevant targets in cancer biology.

Case Studies

Several case studies have explored the therapeutic potential of quinazoline derivatives similar to the compound :

  • Study on Antitumor Activity : A study published in Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer properties, highlighting the importance of substituents on the phenyl rings for enhancing activity against various cancer cell lines .
  • COX Inhibition Study : Another research article focused on synthesized quinazoline compounds and their COX inhibitory activities, demonstrating how structural modifications could lead to improved efficacy .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-morpholin-4-yl-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-19-4-8-23(16-20(19)2)33-28(35)25-11-7-22(17-26(25)31-29(33)32-12-14-37-15-13-32)27(34)30-18-21-5-9-24(36-3)10-6-21/h4-11,16-17H,12-15,18H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJXYOWETRREDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)OC)N=C2N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.